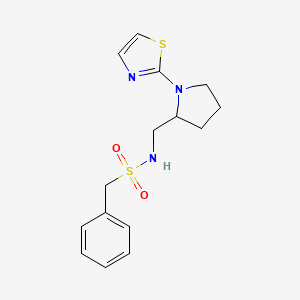

1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-phenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c19-22(20,12-13-5-2-1-3-6-13)17-11-14-7-4-9-18(14)15-16-8-10-21-15/h1-3,5-6,8,10,14,17H,4,7,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZVHYVJZXTZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities, primarily due to the thiazole and pyrrolidine moieties present in its structure. These features contribute to its interactions with biological targets, making it a candidate for several therapeutic applications.

Anticonvulsant Activity

Research indicates that compounds containing thiazole and pyrrolidine structures have shown significant anticonvulsant properties. For instance, derivatives of thiazole integrated with pyrrolidine have been synthesized and tested for their efficacy in preventing seizures. One study reported that specific thiazole-pyrrolidine analogues demonstrated effective protection against seizures induced by pentylenetetrazol (PTZ), suggesting their potential as anticonvulsant agents .

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways has been explored in various studies. Thiazole derivatives have been associated with anti-inflammatory activity by blocking specific enzymes involved in the inflammatory response, such as lipoxygenase and cyclooxygenase. This action can potentially reduce inflammation and pain associated with various conditions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide involves multi-step processes that often include the formation of thiazole rings followed by the introduction of the pyrrolidine moiety. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound.

Synthetic Pathways

The synthetic routes typically involve:

- Formation of the thiazole ring through condensation reactions.

- Introduction of the pyrrolidine unit via nucleophilic substitution or cyclization reactions.

- Final modification to attach the phenyl and methanesulfonamide groups.

These synthetic strategies are essential for producing derivatives with enhanced biological activity.

Potential Therapeutic Uses

Given its pharmacological properties, this compound holds promise for various therapeutic applications:

Anticonvulsant Drug Development

Its anticonvulsant properties suggest potential use in developing new medications for epilepsy and other seizure disorders. The ongoing research into similar compounds indicates a growing interest in this area .

Anti-inflammatory Medications

The anti-inflammatory effects position this compound as a candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the effects of thiazole and pyrrolidine derivatives in preclinical models:

These case studies highlight the compound's potential across different therapeutic areas, reinforcing its relevance in ongoing medicinal chemistry research.

Mechanism of Action

The mechanism of action of 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide can be compared to a series of urea derivatives reported in Molecules (2013), specifically compounds 11a–11o , which share a thiazole core but differ in substituents and functional groups (Table 1) .

Structural and Functional Differences

Core Linkage and Functional Groups Target Compound: Features a methanesulfonamide (-SO₂NH₂) group, which is strongly acidic and capable of hydrogen bonding. The pyrrolidine-thiazole scaffold introduces conformational rigidity. Urea Derivatives (11a–11o): Contain a urea (-NHCONH-) linkage instead of sulfonamide. Urea groups are less acidic but offer dual hydrogen-bonding sites.

Substituent Effects

- The target compound has an unsubstituted phenyl group , whereas the urea derivatives feature diverse substituents (e.g., halogens, trifluoromethyl, methoxy) on the phenyl ring. For example:

- 11i : Phenyl-substituted urea (yield: 87.8%; [M+H]⁺: 466.2).

- 11m: 3,5-di(trifluoromethyl)phenyl substituent ([M+H]⁺: 602.2), highlighting increased steric bulk and electron-withdrawing effects .

Molecular Weight and Synthetic Efficiency The urea derivatives have higher molecular weights (466.2–602.2 g/mol) due to the piperazine-hydrazinyl-oxoethyl side chain. Yields for the urea derivatives range from 83.7% to 88.2%, indicating robust synthetic routes. Comparable data for the target compound are lacking .

Table 1: Comparison of Structural and Physicochemical Properties

| Compound | Core Structure | Functional Group | Key Substituent(s) | Molecular Weight ([M+H]⁺) | Yield (%) |

|---|---|---|---|---|---|

| Target Compound | Pyrrolidine-thiazole | Methanesulfonamide | Phenyl | ~350–380 (estimated) | N/A |

| 11i (Urea derivative) | Piperazine-thiazole | Urea | Phenyl | 466.2 | 87.8 |

| 11m (Urea derivative) | Piperazine-thiazole | Urea | 3,5-di(trifluoromethyl) | 602.2 | 84.7 |

| 11a (Urea derivative) | Piperazine-thiazole | Urea | 3-Fluorophenyl | 484.2 | 85.1 |

Biological Activity

1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a thiazole moiety, which has been associated with various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiazole ring and the pyrrolidine structure contributes to its biological properties. The sulfonamide group is known for enhancing solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds featuring thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 32 µg/mL |

| Compound 2 | Escherichia coli | 16 µg/mL |

| Compound 3 | Pseudomonas aeruginosa | 64 µg/mL |

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been widely studied. For instance, a derivative similar to the compound showed promising results in reducing seizure activity in animal models. The structure-activity relationship (SAR) analyses indicated that modifications on the pyrrolidine ring significantly influenced anticonvulsant efficacy .

Table 2: Anticonvulsant Activity Data

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index (PI) |

|---|---|---|---|

| Compound A | 18.4 | 170.2 | 9.2 |

| Compound B | 25.0 | 200.0 | 8.0 |

Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The mechanism typically involves blocking specific pathways related to inflammation .

Table 3: Anti-inflammatory Efficacy

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound C | TNF-alpha: 75% | 10 |

| Compound D | IL-6: 60% | 15 |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives against resistant bacterial strains. Results indicated that compounds with a pyrrolidine substituent exhibited enhanced activity compared to standard antibiotics .

- Anticonvulsant Testing : A recent investigation assessed the anticonvulsant effects of several thiazole derivatives in a PTZ-induced seizure model. The compound demonstrated significant protection against seizures, supporting its potential as an anticonvulsant agent .

- Anti-inflammatory Mechanism : Research highlighted the ability of certain thiazole derivatives to inhibit NF-kB signaling pathways in macrophages, leading to reduced production of inflammatory mediators .

Q & A

Basic: What are the key structural features of 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide, and how do they influence its physicochemical properties?

Answer:

The compound comprises three critical motifs:

- Methanesulfonamide group : Enhances hydrogen-bonding capacity and solubility via its polar sulfonyl moiety.

- Thiazole-pyrrolidine core : The thiazole ring (C=N-S) facilitates π-π stacking and metal coordination, while the pyrrolidine scaffold introduces conformational rigidity .

- Phenyl substituent : Contributes to lipophilicity, influencing membrane permeability and bioavailability.

Structural validation via ¹H/¹³C NMR and IR spectroscopy confirms regiochemistry critical for reactivity (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹) .

Basic: What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

Answer:

Synthesis involves three stages:

Thiazole-pyrrolidine core formation : Cyclization of 2-aminothiazole with 2-pyrrolidinemethanol under reflux (toluene, 110°C, 12 h).

Sulfonylation : Methanesulfonyl chloride reacts with the pyrrolidine nitrogen in DMF at 0–5°C to prevent di-sulfonylation .

Phenyl coupling : Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos (yield: 65–75%) .

Optimization strategies :

- Use anhydrous solvents (e.g., DMF) to suppress hydrolysis.

- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic and chromatographic methods confirm identity and purity?

Answer:

| Method | Purpose | Key Observations |

|---|---|---|

| ¹H/¹³C NMR | Assigns proton environments (e.g., thiazole C-H at δ 7.3–7.5 ppm) | Confirms absence of unreacted pyrrolidine (δ 2.5–3.0 ppm) . |

| IR Spectroscopy | Identifies functional groups (e.g., sulfonamide S=O at 1320 cm⁻¹) | Detects residual solvents (e.g., DMF C=O at 1670 cm⁻¹). |

| HPLC-MS | Verifies molecular weight ([M+H]⁺ m/z calc. 405.12) and purity (>95%) | Quantifies byproducts (e.g., des-phenyl analog at m/z 315.08). |

Advanced: How can structure-activity relationship (SAR) studies evaluate the biological relevance of the sulfonamide and thiazole moieties?

Answer:

- Sulfonamide modifications : Replace with carboxamide or phosphonate groups to assess hydrogen-bonding impact on enzyme inhibition (e.g., carbonic anhydrase IC₅₀ assays) .

- Thiazole substitutions : Synthesize oxazole or pyridine analogs to compare π-π interactions in kinase binding (e.g., JNK3 inhibition profiling) .

- Data analysis : Use multivariate regression to correlate logP with cellular uptake (R² > 0.8 indicates significance). Contradictory IC₅₀ values are resolved via SPR (surface plasmon resonance) to differentiate binding vs. functional inhibition .

Advanced: How should contradictory biological activity data (e.g., IC₅₀ variability) be addressed?

Answer:

Assay standardization :

- Uniform cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 h).

- Control for solvent effects (DMSO ≤ 0.1%) .

Orthogonal validation :

- Compare enzyme inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assays) .

Statistical resolution :

- Apply Grubbs’ test to exclude outliers.

- Use Hill slopes to assess cooperative binding discrepancies (slope ≠ 1 indicates allosteric effects) .

Advanced: What computational strategies predict reactivity and target interactions?

Answer:

| Method | Application | Example Findings |

|---|---|---|

| Molecular docking | Predicts thiazole coordination with kinase hinge regions (AutoDock Vina, ΔG ≤ -8 kcal/mol) . | Identifies key residues (e.g., Met109 in JNK3) for mutagenesis studies. |

| DFT calculations | Maps electrophilic sites (e.g., sulfonamide sulfur) for nucleophilic attack . | Confirms susceptibility to hydrolysis at pH > 9. |

| MD simulations | Evaluates ligand-protein stability over 100 ns (RMSD < 2 Å in GROMACS) . | Highlights conformational flexibility of pyrrolidine. |

Advanced: How to optimize regioselectivity in thiazole-pyrrolidine synthesis?

Answer:

- Catalyst screening : Pd(OAc)₂ improves C-2 thiazole substitution vs. CuI (yield: 70% vs. 45%) .

- Solvent polarity : DMF stabilizes transition states for pyrrolidine N-functionalization .

- Protecting groups : Boc-protection directs sulfonylation to the methyl position (deprotection with TFA/CH₂Cl₂) .

Advanced: How do in vitro metabolic assays guide pharmacokinetic optimization?

Answer:

Microsomal stability :

- Incubate with rat liver microsomes (RLM) and NADPH. LC-MS/MS quantifies parent compound depletion (t₁/₂ < 30 min indicates rapid metabolism) .

Metabolite identification :

- HR-MS detects hydroxylation at the thiazole C-5 position. Fluorination at this site improves metabolic stability (t₁/₂ > 120 min) .

CYP inhibition :

- Screen against CYP3A4/2D6; prioritize analogs with IC₅₀ > 10 µM to avoid drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.